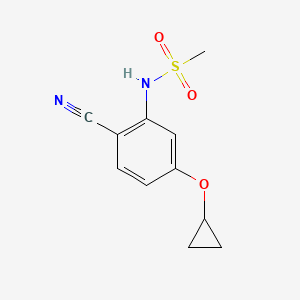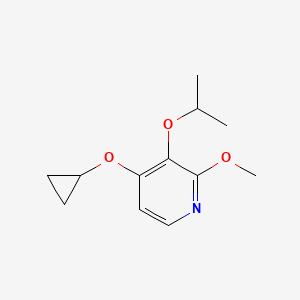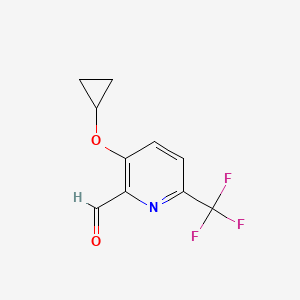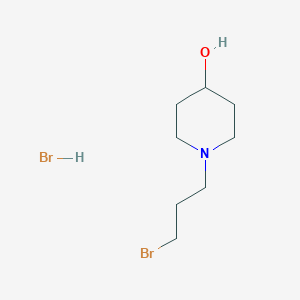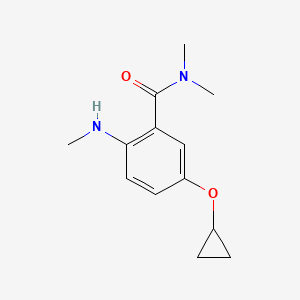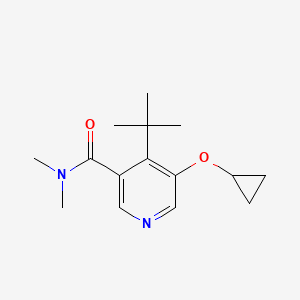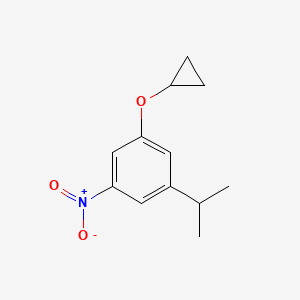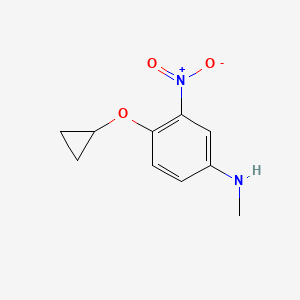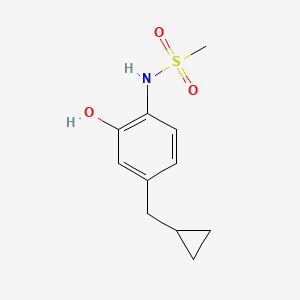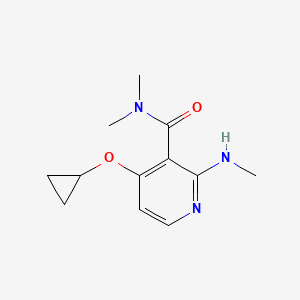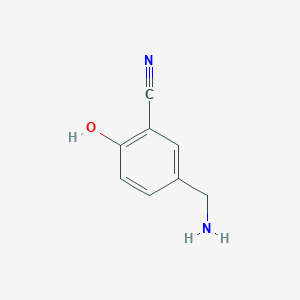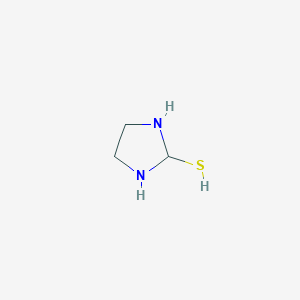
Imidazolidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine-2-thiol, also known as 2-imidazoline-2-thiol, is a heterocyclic compound containing sulfur. It is a derivative of imidazolidine, where the oxygen atom is replaced by a sulfur atom. This compound is of significant interest due to its diverse applications in pharmaceuticals, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolidine-2-thiol can be synthesized through various methods. One common approach involves the reaction of ethylenediamine with carbon disulfide in the presence of a base, such as sodium hydroxide. This reaction yields this compound along with other by-products .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Imidazolidine-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
Imidazolidine-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazolidine-2-thiol involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Imidazole-2-thione: Similar in structure but contains an oxygen atom instead of sulfur.
Thiazolidine-2-thione: Contains a sulfur atom in a different position within the ring.
Uniqueness: Imidazolidine-2-thiol is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
17198-23-1 |
|---|---|
Molecular Formula |
C3H8N2S |
Molecular Weight |
104.18 g/mol |
IUPAC Name |
imidazolidine-2-thiol |
InChI |
InChI=1S/C3H8N2S/c6-3-4-1-2-5-3/h3-6H,1-2H2 |
InChI Key |
APWIQNJBGHKQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


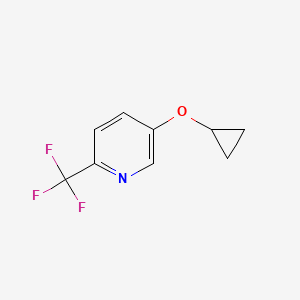
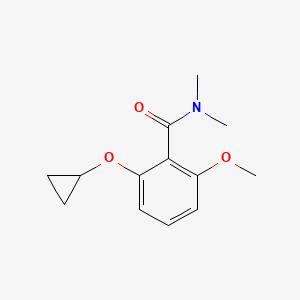
![5-(hydroxyamino)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14817794.png)
